[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol
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Overview
Description
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H14BrNO. It features a pyrrolidine ring substituted with a bromophenyl group and a methanol moiety.
Preparation Methods
One common synthetic route starts with the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave-assisted organic synthesis (MAOS) to increase efficiency .
Chemical Reactions Analysis
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of [3-(4-Bromophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substitution patterns.
Pyrrolidine-2-one: This derivative features a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[3-(4-bromophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChI Key |
NJRIFCIZEVLVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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